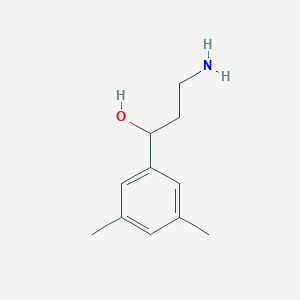

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Description

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a 3,5-dimethylphenyl group

Properties

IUPAC Name |

3-amino-1-(3,5-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTBKIGVLPAKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol typically involves the following key steps:

Starting Material : The synthesis usually begins with 3,5-dimethylbenzaldehyde as the aromatic precursor.

Reductive Amination : A common method is the reductive amination of 3,5-dimethylbenzaldehyde with 3-aminopropanol or related amines. This reaction converts the aldehyde group to the corresponding amino alcohol.

Reducing Agents and Catalysts : Reductive amination is facilitated by reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Alternative Reduction : The aldehyde can also be reduced to the alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) before amination.

Amination Step : The hydroxyl group or intermediate alcohol is then converted to the amino group through reaction with ammonia or amines under catalytic conditions.

Industrial Production Techniques

Continuous Flow Reactors : Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent addition rates. This enhances reaction efficiency, yield, and scalability.

Catalytic Hydrogenation : The use of Pd/C catalysts under hydrogen atmosphere is common for selective reduction steps.

Automated Process Control : Automated systems allow precise control of reaction conditions, improving reproducibility and product quality.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aldehyde Reduction | NaBH4 or LiAlH4 | Converts 3,5-dimethylbenzaldehyde to alcohol |

| Reductive Amination | 3-Aminopropanol + NaBH3CN or H2/Pd-C | Converts aldehyde/alcohol to amino alcohol |

| Catalytic Hydrogenation | Pd/C catalyst, H2 gas | Used for reduction and amination steps |

| Continuous Flow | Temperature: 50–100°C, Pressure: controlled | Enhances yield and scalability |

Studies indicate that reductive amination using sodium cyanoborohydride provides good selectivity and yield under mild conditions.

Continuous flow processes reduce reaction times and improve heat and mass transfer compared to batch reactions.

The choice of solvent (e.g., methanol, dichloromethane) and pH control are critical for minimizing side reactions and maximizing purity.

Catalysts such as Pd/C can be recycled in industrial settings, reducing costs and environmental impact.

The preparation methods for structurally related compounds, such as 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, share similarities but differ in substitution patterns and stereochemistry, which affect reaction conditions and catalyst choice.

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3,5-Dimethylbenzaldehyde | NaBH3CN, 3-aminopropanol | High selectivity, mild conditions | Use of toxic cyanoborohydride |

| Catalytic Hydrogenation | 3,5-Dimethylbenzaldehyde | Pd/C, H2 | Scalable, clean reaction | Requires hydrogen gas handling |

| Reduction + Amination | 3,5-Dimethylbenzaldehyde | NaBH4 or LiAlH4, ammonia | Stepwise control | Multi-step, longer synthesis |

| Continuous Flow Reactor | Same as above | Automated control, Pd/C | High efficiency, scalable | Requires specialized equipment |

The preparation of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is well-established through reductive amination of 3,5-dimethylbenzaldehyde using reducing agents like sodium cyanoborohydride or catalytic hydrogenation with Pd/C. Industrial methods leverage continuous flow reactors for enhanced efficiency and scalability. Optimization of reaction conditions, catalyst selection, and process control are crucial for achieving high yield and purity. These methods are supported by diverse research findings and have been successfully applied in both laboratory and industrial contexts.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol serves as a chiral building block . Its unique structure allows for the synthesis of complex molecules and chiral intermediates, which are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions makes it a valuable precursor in organic synthesis.

Biology

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have potential antimicrobial properties against various bacterial strains, including Helicobacter pylori. Modifications at the amine α-carbon have been shown to enhance potency significantly.

- Anticancer Potential : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For instance, certain analogs have demonstrated selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to normal cells.

- Neuroprotective Effects : Some studies indicate that amino alcohols can provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress; however, specific data for this compound is still limited and requires further exploration.

Case Study 1: Antibacterial Activity

A study evaluating various amino alcohol derivatives found that modifications at chiral centers significantly affected their potency against H. pylori. The optimal configuration was correlated with enhanced binding affinity and efficacy against bacterial targets.

Case Study 2: Anticancer Activity

Research on structurally similar compounds indicated their ability to induce apoptosis in multiple myeloma cell lines. The presence of specific functional groups was linked to increased cytotoxicity towards cancer cells while maintaining safety profiles in normal cells.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Amino-1-propanol: A simpler analog without the 3,5-dimethylphenyl group.

3-Amino-2,2-dimethyl-1-propanol: A structurally similar compound with an additional methyl group on the propyl chain.

3-Dimethylamino-1-propanol: A compound with a dimethylamino group instead of a primary amino group.

Uniqueness: 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Biological Activity

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol primarily stems from its structural features, which allow it to interact with various biological targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, modulating enzymatic activity. This interaction is crucial for understanding its role as a molecular probe in metabolic pathways and enzyme-substrate interactions.

- Receptor Modulation : The hydroxyl group can participate in nucleophilic or electrophilic reactions, influencing receptor activities and downstream signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol:

Antitumor Activity

Studies have shown that derivatives of this compound can exhibit significant antitumor effects. For instance, compounds structurally related to 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for tumor growth .

Antimicrobial Effects

Some derivatives have demonstrated antimicrobial properties against various pathogens. The structure-function relationship indicates that modifications to the compound can enhance its efficacy against specific bacterial strains .

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of a series of compounds related to 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol on cancer cell lines. The results indicated that certain modifications led to IC50 values in the low micromolar range, suggesting potent anti-cancer activity. The study emphasized the importance of the amino and hydroxyl groups in enhancing cellular uptake and activity against cancer cells .

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibitory effects of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol on specific enzymes involved in metabolic pathways. The compound's ability to inhibit glutathione S-transferase (GST) activity was quantified, revealing an IC50 value that suggests potential use in therapeutic contexts involving oxidative stress and detoxification processes .

Data Table: Biological Activities Overview

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol with high enantiomeric purity?

Methodological Answer: Synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For enantiomeric control, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution using lipases or aminotransferases are effective. Evidence from synthetic studies on structurally similar compounds highlights the use of catalytic hydrogenation with chiral ligands to achieve >98% enantiomeric excess (e.g., as seen in R-configuration derivatives in and ) . Purification via recrystallization or chromatography (HPLC) is critical to isolate enantiomers, with purity validated by chiral HPLC or polarimetry.

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer: Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and substituent positions using - and -NMR, comparing chemical shifts to literature data (e.g., 3,5-dimethylphenyl proton signals at δ 6.7–7.2 ppm in ) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., calculated , MW 179.26) via ESI-MS or GC-MS .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Refer to GHS classifications:

- Acute Toxicity (H302): Use fume hoods and wear nitrile gloves to avoid oral exposure.

- Skin/Eye Irritation (H315/H319): Employ face shields and lab coats; rinse immediately with water upon contact.

- Respiratory Irritation (H335): Store in sealed containers under inert gas (N) to minimize aerosol formation .

First-aid measures include decontamination with ethanol-water mixtures (70:30 v/v) for spills and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Methodological Answer: Discrepancies in properties like melting points (e.g., mp 90–94°C in vs. mp 112–115°C for analogous compounds in ) may arise from polymorphic forms or impurities. To resolve:

- Perform Differential Scanning Calorimetry (DSC) to identify polymorphs.

- Use X-ray Crystallography to confirm crystal structure and lattice interactions.

- Standardize synthesis and purification protocols to minimize batch-to-batch variability .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

Methodological Answer: Poor aqueous solubility (predicted logP ~1.6 in ) can be mitigated via:

- Co-solvent Systems: Use DMSO:water mixtures (<5% DMSO to avoid cytotoxicity).

- Salt Formation: React with HCl or citric acid to improve hydrophilicity (e.g., hydrochloride salts in ).

- Nanoparticle Formulation: Encapsulate in liposomes or PEGylated carriers, as demonstrated for structurally related amino alcohols in .

Q. How can computational modeling predict the compound’s reactivity in catalytic reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies for reactions like hydrogenation or amination. Compare with experimental data (e.g., enantioselectivity in ).

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., toluene vs. ethanol solvent effects).

- QSPR Models: Correlate substituent effects (e.g., 3,5-dimethyl groups) with reaction yields using regression analysis .

Q. What methodologies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions in SAR may arise from assay variability or off-target effects. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.